![molecular formula C13H19N5O2 B12574961 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate CAS No. 600145-83-3](/img/structure/B12574961.png)
2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and an acetate group, which is a common functional group in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate typically involves the diazotization of 4-aminophenyl compounds followed by coupling with an imidazole derivative. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, 4-aminophenyl compounds can be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then coupled with 1,3-dimethylimidazole in the presence of a base to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
作用機序
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
類似化合物との比較
Similar Compounds
- 2-[(E)-(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
- 2-[(E)-(4-Methylphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
- 2-[(E)-(4-Nitrophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate
Uniqueness
The unique combination of the azo group and the imidazole ring in 2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate imparts distinct chemical and biological properties. The presence of the amino group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
特性
CAS番号 |
600145-83-3 |
|---|---|
分子式 |
C13H19N5O2 |
分子量 |
277.32 g/mol |
IUPAC名 |
4-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazenyl]aniline;acetate |
InChI |
InChI=1S/C11H15N5.C2H4O2/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-2(3)4/h3-8,11H,12H2,1-2H3;1H3,(H,3,4) |
InChIキー |
PIKCSQSHFFSHFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[O-].C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
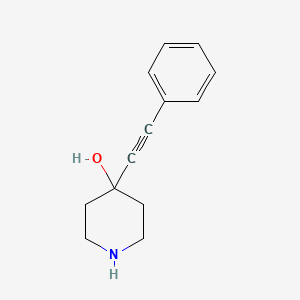
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)
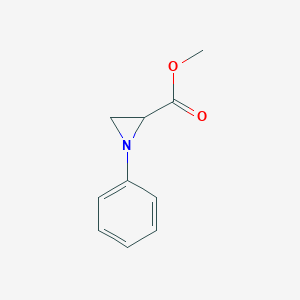
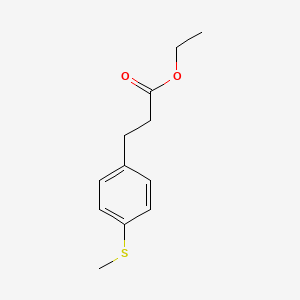
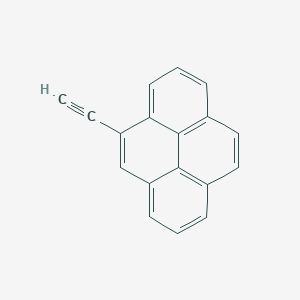
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)
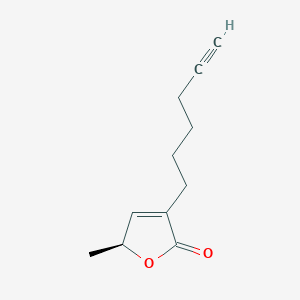

![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)

![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
